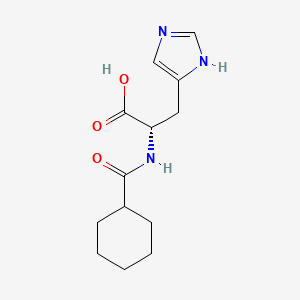

(Cyclohexanecarbonyl)-L-histidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexanecarbonyl is a carbonyl group attached to a cyclohexane ring . L-histidine is an essential amino acid that is used in the biosynthesis of proteins . The compound “(Cyclohexanecarbonyl)-L-histidine” would presumably be a compound where these two components are linked, although the exact nature of the linkage is not specified.

Synthesis Analysis

The synthesis of a compound like “this compound” would likely involve the reaction of cyclohexanecarbonyl chloride with L-histidine . The carbonyl chloride is a reactive species that can form a bond with the amino group of L-histidine.Molecular Structure Analysis

The molecular structure of this compound would be determined by the nature of the bond between the cyclohexanecarbonyl and the L-histidine. The cyclohexane ring could impart some degree of three-dimensionality to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the properties of both cyclohexanecarbonyl and L-histidine .科学的研究の応用

Mutagenicity and Environmental Impact

(Cyclohexanecarbonyl)-L-histidine's relevance in mutagenicity studies was demonstrated in a study where interaction with specific surface components of respirable fly ash particles resulted in increased mutagenicity, indicating the presence of both organic and inorganic mutagens in coal fly ash (Chrisp, Fisher, & Lammert, 1978).

Biological Roles and Therapeutic Potential

The compound has been implicated in the study of carnosine, a dipeptide of which L-histidine is a part. Carnosine exhibits pH-buffering, metal-ion chelation, and antioxidant properties, potentially offering therapeutic benefits in diseases involving ischemic or oxidative stress (Boldyrev, Aldini, & Derave, 2013).

Copper Transport and Disease Treatment

L-histidine plays a role in copper transport and has been used in the treatment of Menkes disease and infantile hypertrophic cardioencephalomyopathy, highlighting its medical significance (Deschamps, Kulkarni, Gautam-Basak, & Sarkar, 2005).

Biochromatography and Synthetic Receptors

The compound has applications in biochromatography, where surface-imprinted beads using L-histidine have been utilized for selective separation of proteins, demonstrating its utility in bioanalytical methods (Ozcan, Say, Denizli, & Ersöz, 2006).

Antioxidant Properties

L-histidine's antioxidant characteristics have been explored for pharmaceutical applications due to its ability to scavenge reactive oxygen and nitrogen species and its potential therapeutic implications in various diseases (Wade & Tucker, 1998).

作用機序

Safety and Hazards

将来の方向性

特性

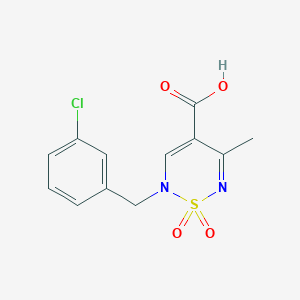

IUPAC Name |

(2S)-2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJCBWLFDHAFRT-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470097.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)

![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)